molecular formula C18H23N5O2 B11605557 propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate

propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate

Cat. No.: B11605557
M. Wt: 341.4 g/mol
InChI Key: OHBHFJWVCSTFER-UHFFFAOYSA-N
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Description

  • Propan-2-yl {4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate is a chemical compound with a complex arrangement of functional groups. Let’s break it down:
    • The core structure is an acetate group (CH₃COO⁻), which imparts acetic acid-like properties.
    • Attached to the acetate group is a phenyl ring (C₆H₅), which contributes aromatic character.
    • The phenyl ring bears a carbamimidamido group (NH=C(NH₂)), adding further complexity.
    • Finally, the 4,6-dimethylpyrimidin-2-yl moiety (C₈H₉N₃) enhances the compound’s heterocyclic nature.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed. research efforts may uncover efficient processes in the future.

  • Chemical Reactions Analysis

      Reactivity: Propan-2-yl {4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate likely undergoes various reactions

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

      Major Products: These reactions could yield derivatives with altered functional groups or modified aromatic systems.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity and properties of this compound.

      Biology: Assessing its impact on biological systems (e.g., cell viability, enzyme inhibition).

      Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial properties).

      Industry: Considering its use as a corrosion inhibitor (as seen in recent research) or in other industrial processes.

  • Mechanism of Action

    • The exact mechanism remains speculative, but computational studies can shed light on its interactions with metal surfaces or biological targets.
    • Molecular targets could include enzymes, receptors, or cellular components.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. researchers may compare it to other sulfonamides, heterocyclic derivatives, or corrosion inhibitors.

    Properties

    Molecular Formula

    C18H23N5O2

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    propan-2-yl 2-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate

    InChI

    InChI=1S/C18H23N5O2/c1-11(2)25-16(24)10-14-5-7-15(8-6-14)22-17(19)23-18-20-12(3)9-13(4)21-18/h5-9,11H,10H2,1-4H3,(H3,19,20,21,22,23)

    InChI Key

    OHBHFJWVCSTFER-UHFFFAOYSA-N

    Isomeric SMILES

    CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)CC(=O)OC(C)C)C

    Canonical SMILES

    CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)CC(=O)OC(C)C)C

    Origin of Product

    United States

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